molecular formula C13H25ClN2O3 B2497287 Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride CAS No. 2375248-58-9

Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride

Cat. No. B2497287
CAS RN: 2375248-58-9
M. Wt: 292.8
InChI Key: KYUPOEMVFHWPRL-FHGSKDHASA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves intricate reactions that contribute to the understanding of the compound . For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate through intramolecular lactonization reaction from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt showcases the complexity of creating cyclic amino acid esters. This process is characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, followed by recrystallization and single crystal X-ray diffraction analysis to determine the structure (Moriguchi et al., 2014).

Scientific Research Applications

Synthesis and Characterization

Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate hydrochloride, due to its complex structure, plays a significant role in various synthetic and characterization studies within scientific research. For instance, tert-butyl and ethyl azidoformate have been added to specific acetals, leading to mixtures of regioisomeric triazolines, which upon UV irradiation yield aziridines. These aziridines, in the presence of protic acids, rearrange into protected amines, showcasing the compound's versatility in synthetic organic chemistry (Nativi, Reymond, & Vogel, 1989). Similarly, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved a condensation reaction, further emphasizing the compound's role in developing new molecular structures with potential biological activities (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Structural Analysis

The compound has also been a subject of structural analysis, as seen in the synthesis and molecular structure determination of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester. This study, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, culminated in a single crystal X-ray diffraction analysis, revealing detailed insights into the molecule's structural features (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Chemical Reactivity and Applications

The reactivity and applications of tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate hydrochloride derivatives in synthetic chemistry have been explored extensively. For example, new halo-substituted pyrazolo[5,1-c][1,2,4]triazines were synthesized, demonstrating the compound's utility in creating novel derivatives with potential for further biological evaluation (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017). Another study involved the synthesis of triazines as potential agents affecting cell differentiation, showcasing the compound's potential in biomedical research and its contribution to the development of new therapeutic agents (Linder, Schnürch, & Mihovilovic, 2018).

Safety and Hazards

The compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3.ClH/c1-13(2,3)18-12(16)15-8-9(7-14)17-11-6-4-5-10(11)15;/h9-11H,4-8,14H2,1-3H3;1H/t9-,10+,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUPOEMVFHWPRL-FHGSKDHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OC2C1CCC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](O[C@@H]2[C@@H]1CCC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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